molecular formula C11H16ClNO B15314986 4-(5-Chloro-2-methoxyphenyl)butan-1-amine

4-(5-Chloro-2-methoxyphenyl)butan-1-amine

Cat. No.: B15314986
M. Wt: 213.70 g/mol
InChI Key: CBPNDYQCEYGOPA-UHFFFAOYSA-N
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Description

4-(5-Chloro-2-methoxyphenyl)butan-1-amine is an organic compound that features a butan-1-amine backbone with a 5-chloro-2-methoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-2-methoxyphenyl)butan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzaldehyde and butan-1-amine.

    Condensation Reaction: The aldehyde group of 5-chloro-2-methoxybenzaldehyde reacts with butan-1-amine under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-2-methoxyphenyl)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various substituents at the chloro position.

Scientific Research Applications

4-(5-Chloro-2-methoxyphenyl)butan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2-methoxyphenyl)butan-1-amine involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(5-Chloro-2-methoxyphenyl)butan-2-amine: Similar structure but with the amine group at the second carbon of the butane chain.

    4-(5-Chloro-2-methoxyphenyl)butan-1-ol: Similar structure but with a hydroxyl group instead of an amine group.

    4-(5-Chloro-2-methoxyphenyl)butanoic acid: Similar structure but with a carboxylic acid group instead of an amine group.

Uniqueness

4-(5-Chloro-2-methoxyphenyl)butan-1-amine is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a chloro and methoxy group on the phenyl ring, along with the butan-1-amine backbone, makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

4-(5-chloro-2-methoxyphenyl)butan-1-amine

InChI

InChI=1S/C11H16ClNO/c1-14-11-6-5-10(12)8-9(11)4-2-3-7-13/h5-6,8H,2-4,7,13H2,1H3

InChI Key

CBPNDYQCEYGOPA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CCCCN

Origin of Product

United States

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